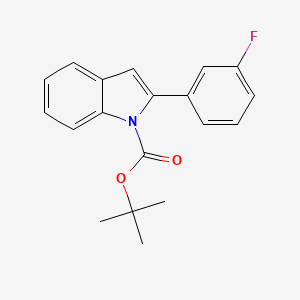
5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the molecular formula C10H6F4O3 and a molecular weight of 250.15 g/mol . This compound is characterized by the presence of an acetyl group and four fluorine atoms attached to a benzodioxane ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated reagents and catalysts to introduce the fluorine atoms into the benzodioxane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or other functional groups in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A related compound with similar fluorinated groups but different functional groups.
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the acetyl group present in 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Uniqueness
This compound is unique due to the presence of both the acetyl group and the tetrafluorinated benzodioxane ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C10H6F4O3 |
|---|---|
Peso molecular |
250.15 g/mol |
Nombre IUPAC |
1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)ethanone |
InChI |
InChI=1S/C10H6F4O3/c1-5(15)6-3-2-4-7-8(6)17-10(13,14)9(11,12)16-7/h2-4H,1H3 |
Clave InChI |
QLGMZDBQPFWKRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


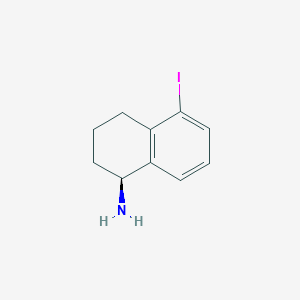
![6-Bromo-3-chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B12852076.png)
![Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12852080.png)
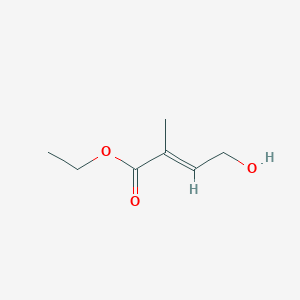
![8-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12852090.png)
![(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B12852091.png)
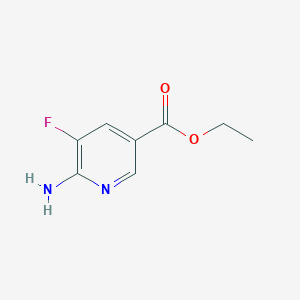
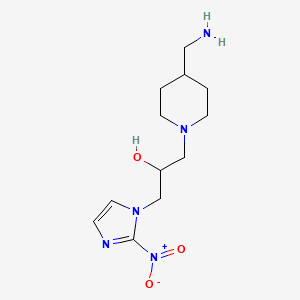
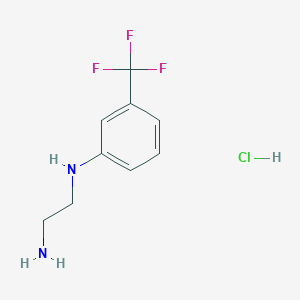
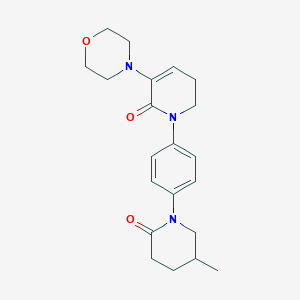
![N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12852116.png)
carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)

